molecular formula C11H13BrClNO2 B1625269 3-Bromo-2-chlorophenyl Diethylcarbamate CAS No. 863870-81-9

3-Bromo-2-chlorophenyl Diethylcarbamate

Cat. No.: B1625269
CAS No.: 863870-81-9
M. Wt: 306.58 g/mol
InChI Key: TXCYZQICMLGPGB-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorophenyl Diethylcarbamate is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.58 g/mol. It is a white crystalline solid that belongs to the class of carbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chlorophenyl Diethylcarbamate typically involves the reaction of 3-Bromo-2-chlorophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale equipment and reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chlorophenyl Diethylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and diethylamine.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: 3-Bromo-2-chlorophenol and diethylamine.

Scientific Research Applications

3-Bromo-2-chlorophenyl Diethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chlorophenyl Diethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chlorophenol: A precursor in the synthesis of 3-Bromo-2-chlorophenyl Diethylcarbamate.

    Diethylcarbamoyl Chloride: Another precursor used in the synthesis.

    Other Carbamates: Compounds with similar structures and functional groups.

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and carbamate functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(3-bromo-2-chlorophenyl) N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYZQICMLGPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461400
Record name 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863870-81-9
Record name 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-chlorophenyl Diethylcarbamate
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3-Bromo-2-chlorophenyl Diethylcarbamate
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3-Bromo-2-chlorophenyl Diethylcarbamate

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